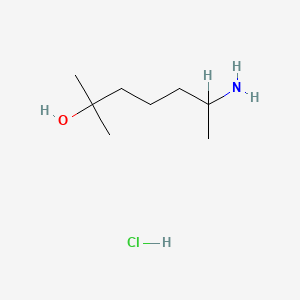
1-Butyl-3-(1-Naphthoyl)indol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
1-Butyl-3-(1-naphthoyl)indole, also known as JWH 073, primarily targets the brain cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 073 acts as a partial agonist at both the CB1 and CB2 receptors . In vitro studies show that JWH 073 binds to the CB1 receptor with increased affinity relative to Δ9-THC, the primary psychoactive constituent of Cannabis sativa L. (marijuana), and to the CB2 receptor with similar affinity as Δ9-THC . This suggests that JWH 073 would have similar effects as Δ9-THC in vivo.
Biochemical Pathways
These may include the neurotransmission , depression , memory , learning and cognition , multiple sclerosis , schizophrenia , addiction , stress and anxiety , and neuroinflammation pathways .
Wissenschaftliche Forschungsanwendungen
JWH 073 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung des Endocannabinoid-Systems. Es wird verwendet, um die pharmakologischen Wirkungen synthetischer Cannabinoide auf CB1- und CB2-Rezeptoren zu untersuchen . Forschungen haben sein Potenzial in der Schmerzbehandlung, der Modulation des Immunsystems und der Stimmungsregulation gezeigt . Darüber hinaus wird JWH 073 in der forensischen Toxikologie eingesetzt, um die Wirkungen und den Nachweis synthetischer Cannabinoide in biologischen Proben zu untersuchen .
Wirkmechanismus
JWH 073 übt seine Wirkungen aus, indem es an die CB1- und CB2-Cannabinoid-Rezeptoren bindet und diese aktiviert. Die CB1-Rezeptoren befinden sich hauptsächlich im Gehirn und sind an der Modulation der Neurotransmitterfreisetzung beteiligt, was zu Wirkungen wie Analgesie und Euphorie führt . Die CB2-Rezeptoren befinden sich hauptsächlich im Immunsystem und sind an entzündungshemmenden Reaktionen beteiligt . JWH 073 ahmt die Wirkung von endogenen Cannabinoiden wie Anandamid und 2-Arachidonoylglycerol nach, was zu ähnlichen physiologischen Wirkungen führt .
Biochemische Analyse
Biochemical Properties
JWH 073 has been shown to bind to both the brain cannabinoid receptor CB1 with increased affinity relative to Δ9-THC and the peripheral cannabinoid receptor CB2 with similar affinity as Δ9-THC . This suggests that it would have the same effects as Δ9-THC in vivo .
Cellular Effects
In vitro studies show that JWH 073 binds to both the brain cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2 . This binding influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
JWH 073 exerts its effects at the molecular level through binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . This binding can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the number of JWH 073 exhibits identified by forensic laboratories increased from 2 in 2009 to 574 in 2011, then decreased to 131 in 2012, and continued to decrease to 3 and 4 drug exhibits in 2016 and 2017, respectively .
Dosage Effects in Animal Models
Behavioral pharmacology studies show that JWH 073 has Δ9-THC-like activity in animals . In mice, it decreases overall activity, produces analgesia, and decreases body temperature . These effects vary with different dosages .
Metabolic Pathways
It is known that it interacts with the cannabinoid receptors CB1 and CB2 .
Transport and Distribution
It is known that it binds to the cannabinoid receptors CB1 and CB2 .
Subcellular Localization
It is known that it binds to the cannabinoid receptors CB1 and CB2 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JWH 073 beinhaltet die Reaktion von 1-Naphthoylchlorid mit 1-Butylindol in Gegenwart einer Base wie Triethylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur statt . Das Produkt wird anschließend durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von JWH 073 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden für die großtechnische Produktion optimiert, einschließlich Temperaturregelung und Lösungsmittelrecycling .
Analyse Chemischer Reaktionen
Reaktionstypen
JWH 073 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Indolring auftreten und zur Bildung hydroxylierter Metabolite führen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Substitutionsreaktionen können am Naphthalinring auftreten und zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Hydroxylierte Metabolite.
Reduktion: Reduzierte Indolderivate.
Substitution: Halogenierte Naphthalinderivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 018: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur, jedoch unterschiedlicher Alkylkettenlänge.
JWH 250: Ein synthetisches Cannabinoid mit einer anderen Naphthoylindolstruktur.
CP 47,497: Ein synthetisches Cannabinoid mit einer anderen Kernstruktur, aber ähnlichen pharmakologischen Wirkungen.
Einzigartigkeit
JWH 073 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität zum CB1-Rezeptor, die etwa fünfmal höher ist als seine Affinität zum CB2-Rezeptor . Diese Selektivität macht es besonders nützlich, um die Wirkungen der Aktivierung des CB1-Rezeptors ohne signifikante Beteiligung des CB2-Rezeptors zu untersuchen .
Eigenschaften
IUPAC Name |
(1-butylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHHSMPMLNVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175042 | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria., ... The butyl homolog of JWH-018, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), which seems to bind more specifically to the CB1 receptor. The latter has been recently shown to act similarly to JWH-018, although it is less potent in inhibiting neurotransmission and slower in producing internalization of cannabinoid receptors. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
208987-48-8 | |
| Record name | (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208987-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-073 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208987488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208987-48-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JWH-073 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX3BP2772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




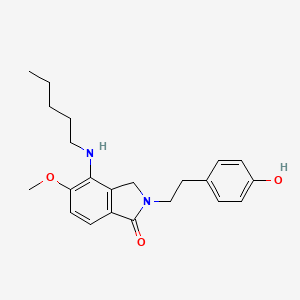
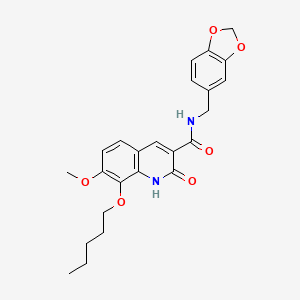


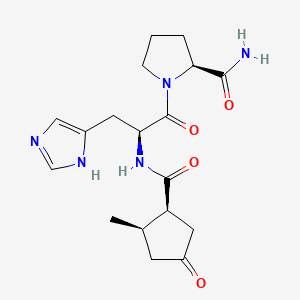
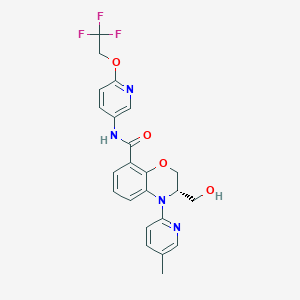
![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)
